Tolmetin
描述
属性
IUPAC Name |
2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-10-3-5-11(6-4-10)15(19)13-8-7-12(16(13)2)9-14(17)18/h3-8H,9H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSPUYADGBWSHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
35711-34-3 (anhydrous sodium salt), 64490-92-2 (sodium dihydrate salt) | |
| Record name | Tolmetin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026171233 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2043951 | |
| Record name | Tolmetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2043951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Tolmetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014643 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.31e-01 g/L | |
| Record name | Tolmetin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00500 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tolmetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014643 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
CRYSTALS FROM ACETONITRILE | |
CAS No. |
26171-23-3 | |
| Record name | Tolmetin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26171-23-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tolmetin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026171233 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tolmetin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00500 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tolmetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2043951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tolmetin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.164 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TOLMETIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D8K2JPN18B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TOLMETIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3403 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Tolmetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014643 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
155-157 °C (DECOMPOSES), 156 °C | |
| Record name | Tolmetin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00500 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TOLMETIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3403 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Tolmetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014643 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
准备方法
Early Methods and Limitations
Initial synthetic approaches to Tolmetin, documented in Japanese and German patents, faced significant challenges. The Japanese method (Kokai 8202270) utilized 1-methyl-2-ethoxycarbonylmethyl-1H-pyrrole-3-ethyl formate as a starting material, reacting it with methyl benzoyl chloride in the presence of aluminum chloride. While feasible, this route suffered from low total yields (~10%) and reliance on rare intermediates, complicating industrial adoption. The German patent (Ger. Pat. 2339140) employed 1-methyl-1H-pyrrole-2-acetic acid and phosgene, introducing toxicity concerns due to phosgene’s hazardous nature. Similarly, a Spanish patent (Span. Pat. 456334) required methyl sulfate and potassium cyanide, both highly toxic and environmentally detrimental. These methods underscored the need for safer, scalable alternatives.
Modern Synthetic Approaches
Five-Step Synthesis from N-Methylpyrrole
The Chinese patent CN103435527A revolutionized this compound synthesis by introducing a five-step route starting from N-methylpyrrole (Fig. 1).
Step 1: Formation of (1-Methyl-1H-pyrrole-2-yl)-oxo-sodium Acetate
N-Methylpyrrole reacts with ethyl oxalyl chloride in toluene with triethylamine as an acid binder. Aqueous sodium hydroxide hydrolysis yields the sodium salt intermediate with 85–90% efficiency.
Step 2: Hydrazine Reduction to N-Methylpyrrole-2-Acetic Acid
Hydrazine hydrate reduces the oxo group, followed by hydrochloric acid acidification to produce N-methylpyrrole-2-acetic acid (89–93% yield).
Step 3: Low-Temperature Condensation with Methyl Chloroformate
The acetic acid derivative reacts with methyl chloroformate at −5°C to form 3-(1-methyl-1H-pyrrole-2-yl)-2-oxo-methyl propionate (87–91% yield).
Step 4: p-Toluoyl Chloride Condensation
Reaction with p-toluoyl chloride introduces the benzoyl group, yielding [1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-yl]-methyl acetate (82–86% yield).
Step 5: Alkaline Hydrolysis to this compound
Sodium hydroxide hydrolysis at 85°C, followed by acidification and purification, produces this compound with 91.25% yield in the final step and >60% overall recovery.
Electrophilic Substitution and Wolf-Kishner Reduction
An alternative route, detailed in Organic Process Research & Development, leverages electrophilic substitution to form a key intermediate, followed by Wolf-Kishner reduction. This method streamlines the synthesis of this compound’s advanced intermediate, amthis compound guacil, achieving high yields through optimized reaction conditions.
Process Optimization and Industrial Scaling
Reaction Condition Optimization
Critical parameters in the five-step method include:
-
Molar Ratios : A 1:1.25–1.60 ratio of intermediate VI to sodium hydroxide ensures complete hydrolysis.
-
Temperature Control : Maintaining 85±3°C during hydrolysis minimizes side reactions.
-
Solvent Selection : Toluene and ethyl acetate enhance solubility while reducing environmental impact.
Comparative Analysis of Synthetic Methods
Table 1. Comparison of this compound Preparation Methods
化学反应分析
Metabolic Activation via CoA Thioester Formation
Tolmetin undergoes metabolic activation to form a reactive acyl-coenzyme A (CoA) thioester intermediate (Tol-CoA), a critical step in its covalent binding to biomolecules.
Key Findings:
-
Formation Mechanism : Carboxylic acid group of this compound reacts with coenzyme A in a two-step ATP-dependent process, catalyzed by acyl-CoA synthetase .
-
Reactivity : Tol-CoA exhibits high reactivity with nucleophiles like glutathione (GSH), forming conjugates (Tol-GSH) .
-
Covalent Binding : In vivo studies in rats demonstrated covalent binding of Tol-CoA to hepatic proteins, contributing to potential hepatotoxicity .
Table 1: Reactivity of this compound-CoA Thioester
| Property | Value/Observation | Source |
|---|---|---|
| Glutathione reactivity | 3.5× faster than clofibric acid-CoA | |
| Hydrolysis half-life (pH 7.4) | 12.7 min | |
| Covalent binding (rat liver) | 1.2 nmol/mg protein after 24 hr |
Reaction Pathway:
-
AA oxygenation : COX-1/2 converts AA to prostaglandin G₂ (PGG₂).
-
Downstream effects : Suppression of prostaglandin E₂ (PGE₂) correlates with anti-inflammatory efficacy .
Table 2: Enzymatic Interaction Data
| Parameter | Value | Source |
|---|---|---|
| COX-1 inhibition (IC₅₀) | 320 nM | |
| Plasma PGE₂ reduction | 50-60% in rheumatoid arthritis | |
| Selectivity | Non-selective (COX-1 ≈ COX-2) |
Hydrolysis and Stability Profile
This compound demonstrates pH-dependent stability, critical for formulation and metabolic processing.
Observations:
-
Alkaline stability : Resists hydrolysis under basic conditions (stable in pH 8-10) .
-
Acidic degradation : Degrades in gastric fluid (pH 1.2), necessitating enteric coating in formulations .
Table 3: Stability Parameters
| Condition | Half-Life | Notes | Source |
|---|---|---|---|
| pH 1.2 (simulated gastric fluid) | 2.1 hr | Rapid degradation | |
| pH 7.4 (physiological) | 48 hr | Stable in plasma |
Synthetic Modifications
While this compound itself is not extensively derivatized, its core structure informs NSAID design:
Structural Insights:
-
Heterocyclic acetic acid backbone : The pyrrole-acetic acid moiety is essential for COX binding .
-
Methyl substituents : The 4-methylbenzoyl group enhances lipophilicity, impacting membrane permeability .
Environmental Reactivity
Limited data exist on environmental degradation, though photolytic studies suggest:
科学研究应用
Treatment of Arthritis
Tolmetin is predominantly used to manage symptoms associated with rheumatoid arthritis and osteoarthritis. Clinical studies have demonstrated that this compound significantly alleviates joint pain, stiffness, and swelling. A double-blind study indicated that patients receiving this compound reported greater relief compared to those on placebo, with notable improvements in joint tenderness and range of motion (P < 0.001) .
Table 1: Efficacy of this compound in Arthritis Management
| Study Type | Patient Group | Dosage Range (mg/day) | Outcome |
|---|---|---|---|
| Double-blind | Rheumatoid arthritis | 800-1600 | Superior to placebo |
| Long-term follow-up | Osteoarthritis | 400-2400 | Moderate to marked improvement |
| Multi-center trial | General arthritis patients | Variable | Improved grip strength |
Pediatric Use
In juvenile rheumatoid arthritis, this compound has shown effectiveness similar to that of aspirin, making it a viable option for treating younger patients . The incidence of adverse effects is comparable, but this compound tends to have a lower frequency of gastrointestinal issues compared to traditional NSAIDs like aspirin.
Neurodegenerative Disease Research
Recent studies have explored the potential repurposing of this compound for neurodegenerative diseases due to its metal-chelating properties. Research indicates that this compound may interact beneficially with copper ions, which are implicated in neurodegenerative processes such as Alzheimer's disease . This opens avenues for further investigation into its role beyond traditional inflammatory conditions.
Solubility Studies
Investigations into the solubility of this compound under varying conditions have been conducted to enhance its bioavailability. One study measured solubility across different pressures and temperatures, revealing a direct correlation between increased pressure and solubility, which could inform formulation strategies for improved drug delivery .
Table 2: Solubility Data for this compound
| Pressure (bar) | Temperature (K) | Solubility (mol fraction) |
|---|---|---|
| 120 | 308 | |
| 160 | 318 | |
| 400 | 338 |
Safety Profile
This compound is generally well-tolerated, with a safety profile comparable to other NSAIDs. The most common side effects reported are mild gastrointestinal disturbances, which are less frequent than those observed with aspirin or indomethacin . Long-term studies have indicated that severe adverse effects are rare, reinforcing the drug's safety in chronic use.
作用机制
托美汀的确切作用机制尚不完全清楚。 已知它能抑制前列腺素合成酶,从而减少引起炎症和疼痛的前列腺素的产生 . 托美汀的抗炎反应不是通过刺激肾上腺或垂体来实现的。 相反,它直接抑制参与前列腺素合成的环氧合酶 (COX) 酶 .
相似化合物的比较
Prodrugs and Derivatives
To mitigate side effects, this compound prodrugs have been developed:
- MED-15: A non-acidic prodrug with anti-inflammatory efficacy matching this compound but 50% lower ulcerogenicity .
- This compound Glycine Amide (TGA) : Hydrolyzes to this compound in vivo, offering sustained plasma levels and reduced GI irritation .
- Copper Complex (Tol-Cu) : Reverses this compound’s suppression of wound healing while retaining anti-inflammatory effects .
生物活性
Tolmetin is a nonsteroidal anti-inflammatory drug (NSAID) primarily used for the treatment of various inflammatory conditions, including rheumatoid arthritis and osteoarthritis. Its biological activity is characterized by its anti-inflammatory, analgesic, and antipyretic properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacokinetics, and clinical studies.
This compound's precise mechanism of action remains partially understood. However, it is known to inhibit prostaglandin synthesis by acting as an inhibitor of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition leads to a reduction in the production of inflammatory mediators, which is responsible for its therapeutic effects .
Key Mechanistic Insights:
- Prostaglandin Synthesis Inhibition: this compound inhibits prostaglandin G/H synthase (COX enzymes), which are crucial in the conversion of arachidonic acid to prostaglandins .
- Absorption and Bioavailability: this compound is rapidly absorbed after oral administration, with peak plasma concentrations typically achieved within 30 to 60 minutes . Recent studies have shown that fast-dissolving formulations significantly enhance its bioavailability compared to standard tablets .
Pharmacokinetics
The pharmacokinetic profile of this compound is essential for understanding its efficacy and safety:
Clinical Efficacy
This compound has been evaluated in numerous clinical studies for its effectiveness in treating inflammatory diseases:
- Rheumatoid Arthritis: In clinical trials, this compound has shown comparable efficacy to aspirin and indomethacin in controlling disease activity in patients with rheumatoid arthritis while exhibiting fewer gastrointestinal side effects .
- Juvenile Rheumatoid Arthritis: Similar efficacy was observed in pediatric populations, indicating its potential use in younger patients .
- Comparative Studies: A double-blind study involving 14 patients demonstrated significant improvements in joint function and pain relief compared to placebo .
Case Studies
Several case studies have highlighted this compound's therapeutic potential:
- A study involving patients with rheumatoid arthritis demonstrated that this compound effectively reduced symptoms and improved quality of life over a long-term treatment period .
- Research on the anticancer properties of this compound indicated that it could induce apoptosis in certain cancer cell lines, suggesting a potential role beyond anti-inflammatory applications .
Adverse Effects
While this compound is generally well-tolerated, it can cause side effects similar to other NSAIDs, including:
- Gastrointestinal disturbances (though less frequent compared to aspirin)
- Central nervous system effects (lower incidence compared to indomethacin)
- Potential for renal impairment with long-term use
常见问题
Q. What in silico tools predict this compound’s formulation stability under varying pH conditions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
